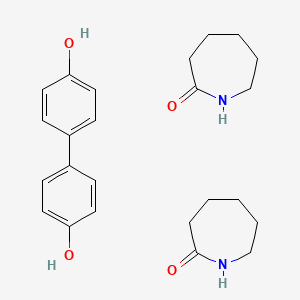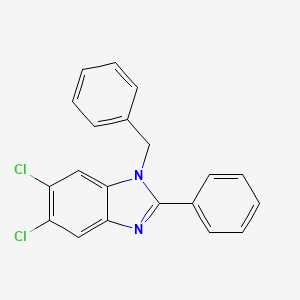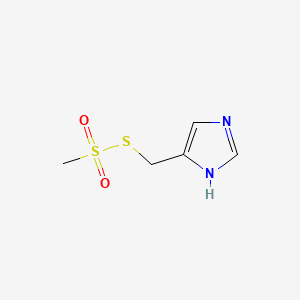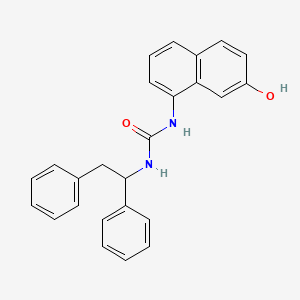
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to butyl groups and fluorine atoms
Méthodes De Préparation
The synthesis of 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane typically involves the reaction of silicon-based precursors with butyl and fluorine-containing reagents. One common method involves the use of butyl lithium and silicon tetrafluoride under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, treatment with alkyl halides can lead to the formation of alkyl-substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research into the biological activity of organosilicon compounds includes studying their potential as antimicrobial agents or enzyme inhibitors.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in drug delivery systems where silicon-based compounds can enhance the stability and bioavailability of drugs.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,2-Dibutyl-1,1,2,2-tetrafluorodisilane exerts its effects involves interactions at the molecular level. The silicon-fluorine bonds in the compound are highly polar, which can influence its reactivity and interactions with other molecules. The compound may target specific molecular pathways, depending on the context of its use, such as binding to enzymes or interacting with cellular membranes.
Comparaison Avec Des Composés Similaires
1,2-Dibutyl-1,1,2,2-tetrafluorodisilane can be compared with other similar compounds, such as:
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: This compound has phenyl groups instead of butyl groups, leading to different chemical properties and applications.
1,2-Dichlorotetramethyldisilane:
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: The methoxy groups confer different solubility and reactivity characteristics compared to butyl groups.
Propriétés
Numéro CAS |
918446-83-0 |
|---|---|
Formule moléculaire |
C8H18F4Si2 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
butyl-[butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-3-5-7-13(9,10)14(11,12)8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
SEIORQMUUDOAQR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](F)(F)[Si](CCCC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)



![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)


